molecular formula C11H16N2O4S B8741149 methyl 4-[(dimethylsulfamoylamino)methyl]benzoate

methyl 4-[(dimethylsulfamoylamino)methyl]benzoate

Cat. No.: B8741149
M. Wt: 272.32 g/mol
InChI Key: HWUGQTYUNAZLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate typically involves the reaction of 4-(dimethylamino)benzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(dimethylsulfamoylamino)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

methyl 4-[(dimethylsulfamoylamino)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(dimethylsulfamoylamino)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[(dimethylsulfamoylamino)methyl]benzoate is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl 4-[(dimethylsulfamoylamino)methyl]benzoate

InChI

InChI=1S/C11H16N2O4S/c1-13(2)18(15,16)12-8-9-4-6-10(7-5-9)11(14)17-3/h4-7,12H,8H2,1-3H3

InChI Key

HWUGQTYUNAZLEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(aminomethyl)benzoic acid methyl ester (0.2676 g, 1.620 mmol) was dissolved in dichloromethane (15 ml). DMAP (0.0248 g, 0.203 mmol) and DIEA (0.35 ml, 2.004 mmol) were added. The solution was cooled to 0° C. Dimethylsulfamoyl chloride (0.18 ml, 1.676 mmol) was added. The reaction was allowed to stir until completion. The reaction was diluted with DCM and washed with aqueous sodium hydrogen carbonate. The aqueous layer was extracted with DCM two times. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc/hexane (6-50%). MS: cal'd 273 (MH+), exp 273 (MH+).
Quantity
0.2676 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.0248 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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